molecular formula C15H14FN3O2S B12625114 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione CAS No. 918146-19-7

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12625114
CAS No.: 918146-19-7
M. Wt: 319.4 g/mol
InChI Key: XPJDCZWRPUXTIG-UHFFFAOYSA-N
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Description

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a thiazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are believed to play key roles in its biological activity by binding to target proteins and modulating their function. This can lead to the inhibition of specific enzymes or the activation of certain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

918146-19-7

Molecular Formula

C15H14FN3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)12-9-22-15(18-12)17-7-8-19-13(20)5-6-14(19)21/h1-4,9H,5-8H2,(H,17,18)

InChI Key

XPJDCZWRPUXTIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCNC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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